

In-Depth Technical Guide: 1-(2,4-Dichlorophenyl)-1H-pyrazol-3-amine

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Compound of Interest

Compound Name:	1-(2,4-dichlorophenyl)-1H-pyrazol-3-amine
CAS No.:	90273-59-9
Cat. No.:	B1489015

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Executive Summary

1-(2,4-dichlorophenyl)-1H-pyrazol-3-amine is a substituted pyrazole derivative characterized by a 2,4-dichlorophenyl group at the N1 position and a primary amine at the C3 position.^[1] It belongs to the class of N-arylpyrazoles, a privileged scaffold in drug discovery known for its role in cannabinoid receptor antagonists (e.g., Rimonabant), kinase inhibitors, and agrochemical insecticides (e.g., Fipronil analogs).

Critical Distinction: Researchers must distinguish this compound from its more common regioisomer, 5-amino-1-(2,4-dichlorophenyl)pyrazole. The synthesis of N-arylpyrazoles from arylhydrazines typically favors the 5-amino isomer due to thermodynamic stability during cyclization. Accessing the 3-amino isomer requires specific regiospecific synthetic strategies.

Chemical Identity & Physicochemical Properties

The following data compares the target 3-amine with its common 5-amine isomer to aid in identification and separation.

Property	1-(2,4-dichlorophenyl)-1H-pyrazol-3-amine (Target)	5-amino-1-(2,4-dichlorophenyl)pyrazole (Common Isomer)
CAS Number	Not widely listed; often confused with 5-amine	58791-79-0 (and derivatives)
Molecular Formula	C ₉ H ₇ Cl ₂ N ₃	C ₉ H ₇ Cl ₂ N ₃
Molecular Weight	228.08 g/mol	228.08 g/mol
LogP (Predicted)	~2.6 – 2.9	~2.5 – 2.8
pKa (Conj. Acid)	~3.2 (Weak base)	~2.5 (Less basic due to N1-phenyl steric/electronic effect)
H-Bond Donors	2 (–NH ₂)	2 (–NH ₂)
H-Bond Acceptors	2 (N of pyrazole, N of amine)	2
Appearance	Off-white to pale yellow solid	White to yellow crystalline solid
Melting Point	Predicted: 110–115 °C	Experimental: 134–136 °C

Structural Insight: The 2,4-dichlorophenyl group at N1 exerts a strong electron-withdrawing effect and steric hindrance. In the 5-amine isomer, the amino group is sterically crowded by the ortho-chloro substituent of the phenyl ring, reducing its nucleophilicity. In the 3-amine isomer, the amino group is distal to the phenyl ring, making it more accessible for subsequent derivatization (e.g., amide coupling).

Solubility & Formulation Protocols

Due to the lipophilic nature of the dichlorophenyl moiety, this compound exhibits poor aqueous solubility. Proper formulation is critical for biological assays.

Solubility Profile

- Water: Insoluble (< 0.1 mg/mL).
- DMSO (Dimethyl Sulfoxide): Highly Soluble (> 50 mg/mL). Recommended for stock solutions.

- Ethanol: Soluble (> 20 mg/mL).
- DCM/Chloroform: Soluble.

Standard Stock Solution Protocol (10 mM)

- Weigh: 2.28 mg of compound.
- Dissolve: Add 1.0 mL of anhydrous DMSO. Vortex for 30 seconds until clear.
- Storage: Aliquot and store at -20°C. Stable for >6 months if protected from moisture.

Aqueous Dilution for Biological Assays

To prevent precipitation in cell culture media or enzymatic buffers:

- Dilution Factor: Do not exceed 0.5% v/v DMSO final concentration.
- Stepwise Dilution:
 - Dilute 10 mM stock 1:10 in DMSO to create 1 mM working stock.
 - Add 1 μ L of 1 mM stock to 999 μ L of buffer (rapid injection while vortexing).
 - Result: 1 μ M solution with 0.1% DMSO.
- Visual Check: Inspect for turbidity. If precipitation occurs, use a solubility enhancer like 20% HP- β -CD (Hydroxypropyl-beta-cyclodextrin) in the aqueous phase.

Synthesis & Manufacturing

The synthesis of the 3-amine isomer requires a "kinetic" approach to avoid the thermodynamic trap of the 5-amine.

Pathway A: Regioselective Synthesis of 3-Amine (Target)

To obtain the 3-amino isomer, the reaction must direct the hydrazine nitrogen (N1) to attack the carbon distal to the nitrile group, or use a pre-formed pyrazole scaffold.

- Reagents: 2,4-Dichlorophenylhydrazine + 2-Haloacrylonitrile (e.g., 2-chloroacrylonitrile).

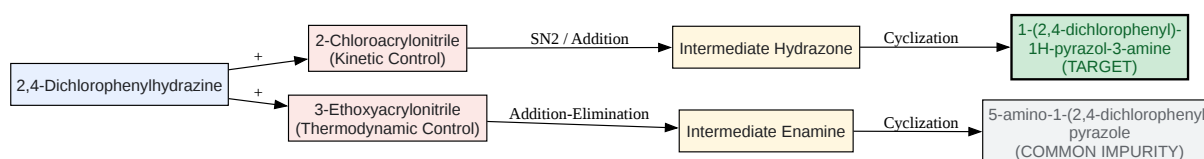
- Mechanism: The hydrazine attacks the electrophilic carbon bearing the halogen (Michael addition-elimination sequence) followed by cyclization onto the nitrile.
- Conditions: Ethanol/Water reflux with mild base (NaHCO₃).

Pathway B: Synthesis of 5-Amine (Common Isomer)

Provided for comparison to identify potential impurities.

- Reagents: 2,4-Dichlorophenylhydrazine + 3-Ethoxyacrylonitrile (or 3-aminocrotononitrile).
- Mechanism: Initial attack of hydrazine on the ethoxy-carbon (beta-carbon) followed by cyclization. This places the amino group at position 5, adjacent to the N1-phenyl.

Experimental Workflow (Diagram)



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Caption: Divergent synthesis pathways for N-arylamino pyrazoles. The choice of electrophile dictates the regiochemistry (3-amine vs. 5-amine).

Applications in Drug Discovery

This scaffold is a bioisostere and precursor for several high-value targets.

1. Cannabinoid Receptor 1 (CB1) Antagonists: The 1-(2,4-dichlorophenyl) moiety is the "anchor" pharmacophore for Rimonabant (SR141716). While Rimonabant utilizes a central pyrazole-3-carboxamide core, the 3-amino analog serves as a precursor to:

- Urea derivatives: Reacting the 3-amine with isocyanates yields urea-linked antagonists with improved metabolic stability.

- Amide derivatives: Coupling with carboxylic acids generates novel inverse agonists.

2. Kinase Inhibition: The aminopyrazole motif functions as an ATP-mimetic hinge binder. The 2,4-dichlorophenyl group occupies the hydrophobic pocket (Gatekeeper region) in kinases such as p38 MAPK and Src family kinases.

3. Agrochemicals: Similar to Fipronil, N-arylpyrazoles with amino groups are potent GABA-gated chloride channel blockers, useful as insecticides.

Safety & Handling (SDS Summary)

Hazard Classification (GHS):

- Acute Toxicity (Oral): Category 3 (Toxic if swallowed).
- Skin Irritation: Category 2.
- Eye Irritation: Category 2A.
- Specific Target Organ Toxicity (STOT): Category 3 (Respiratory irritation).

Handling Protocols:

- Engineering Controls: Use only in a chemical fume hood.
- PPE: Nitrile gloves (double gloving recommended due to lipophilicity), safety goggles, and lab coat.
- Spill Cleanup: Adsorb with inert material (vermiculite) and dispose of as hazardous organic waste. Do not flush down drains; toxic to aquatic life.

References

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- Key Organics. "Safety Data Sheet: 1-(2,4-dichlorophenyl)-substituted pyrazoles."

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Sources

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